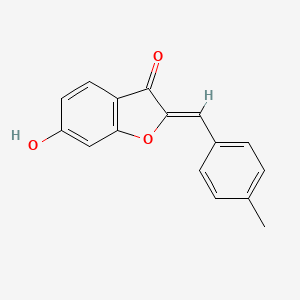
2-hidrazino-N-(4-metilfenil)piridina-3-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of hydrazinopyridines. This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with a sulfonamide group and a 4-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
Aplicaciones Científicas De Investigación
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer and antimicrobial properties . The compound’s ability to inhibit carbonic anhydrase IX (CA IX) makes it a promising candidate for the development of novel antiproliferative agents . Additionally, it has been investigated for its potential use as a herbicide, plant growth regulator, and fungicide . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in both basic and applied research.
Métodos De Preparación
The synthesis of 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method typically involves the use of solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with reaction temperatures ranging from 0°C to 150°C . Another method involves the reduction of the corresponding diazonium salts . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, halopyridines, and diazonium salts . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of 4-aryl-2-chloro-3,5-dicyano-6-methoxypyridines with hydrazine hydrate leads to the formation of 4-aryl-3,5-dicyano-2-hydrazino-6-methoxypyridines .
Mecanismo De Acción
The mechanism of action of 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . By inhibiting CA IX, the compound disrupts the tumor cells’ ability to regulate pH, leading to cell death. Additionally, the compound’s hydrazine group allows it to form covalent bonds with various biomolecules, further enhancing its biological activity.
Comparación Con Compuestos Similares
2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . the presence of the hydrazine group in 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide sets it apart, providing unique reactivity and biological activity. Other similar compounds include pyridine derivatives with antimicrobial and antiviral activities .
Propiedades
IUPAC Name |
2-hydrazinyl-N-(4-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-9-4-6-10(7-5-9)16-19(17,18)11-3-2-8-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIOTPYGGAWLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)



![1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2523735.png)







![3-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2523749.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2523751.png)
